
(2,2-Dimethylpropyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H22. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by a 2,2-dimethylpropyl group. This compound is also known by its IUPAC name, cyclohexane, (2,2-dimethylpropyl)- .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with 2,2-dimethylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylpropyl)cyclohexane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropyl)cyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: It serves as a hydrophobic molecule in studies of membrane interactions and protein folding.
Medicine: Research on its derivatives explores potential pharmaceutical applications.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of (2,2-dimethylpropyl)cyclohexane in chemical reactions involves the interaction of its functional groups with reagents. For example, during oxidation, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: The parent compound, lacking the 2,2-dimethylpropyl group.
Methylcyclohexane: A similar compound with a single methyl group attached to the cyclohexane ring.
Ethylcyclohexane: Another similar compound with an ethyl group attached to the cyclohexane ring.
Uniqueness
(2,2-Dimethylpropyl)cyclohexane is unique due to the presence of the bulky 2,2-dimethylpropyl group, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound for studying steric effects in organic reactions .
Eigenschaften
CAS-Nummer |
25446-34-8 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
2,2-dimethylpropylcyclohexane |
InChI |
InChI=1S/C11H22/c1-11(2,3)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZALCPRHJDXHMRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


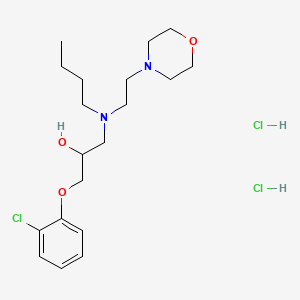
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
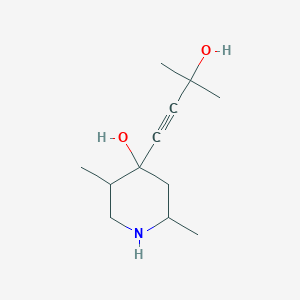
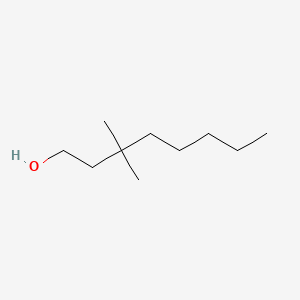

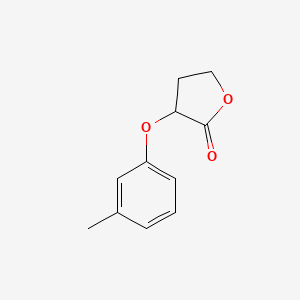

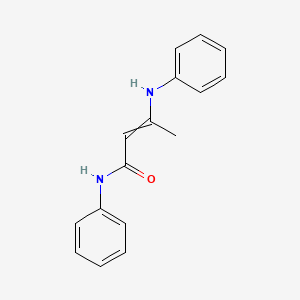


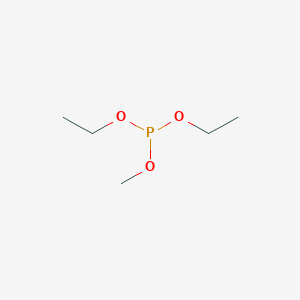
![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
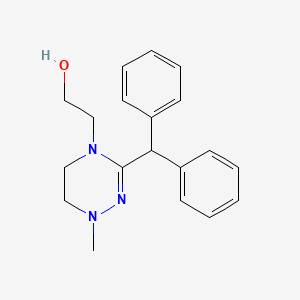
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
